N-Boc-1-fluoro-4-methyl-2-pentanamine

Description

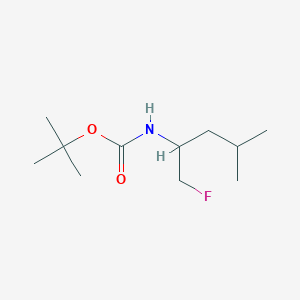

N-Boc-1-fluoro-4-methyl-2-pentanamine is a fluorinated amine derivative protected by a tert-butoxycarbonyl (Boc) group. Its structure features a five-carbon chain (pentanamine backbone) with a fluorine atom at position 1, a methyl group at position 4, and the Boc group attached to the nitrogen atom. This compound is likely utilized in organic synthesis, particularly in peptide chemistry or medicinal chemistry, where Boc protection is commonly employed to stabilize amines during reactions.

Properties

Molecular Formula |

C11H22FNO2 |

|---|---|

Molecular Weight |

219.30 g/mol |

IUPAC Name |

tert-butyl N-(1-fluoro-4-methylpentan-2-yl)carbamate |

InChI |

InChI=1S/C11H22FNO2/c1-8(2)6-9(7-12)13-10(14)15-11(3,4)5/h8-9H,6-7H2,1-5H3,(H,13,14) |

InChI Key |

WWGUKQNOFOYFEG-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC(CF)NC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-1-fluoro-4-methyl-2-pentanamine typically involves the reaction of 1-fluoro-4-methyl-2-pentanamine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the Boc protecting group .

Industrial Production Methods

The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

N-Boc-1-fluoro-4-methyl-2-pentanamine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.

Deprotection Reactions: The Boc protecting group can be removed using acidic conditions to yield the free amine.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc protecting group under mild conditions.

Major Products Formed

Substitution Reactions: Depending on the nucleophile used, various substituted derivatives of this compound can be formed.

Deprotection Reactions: The major product is 1-fluoro-4-methyl-2-pentanamine.

Scientific Research Applications

N-Boc-1-fluoro-4-methyl-2-pentanamine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Employed in the study of enzyme-substrate interactions and protein modifications.

Medicine: Investigated for potential therapeutic applications, including drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-1-fluoro-4-methyl-2-pentanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The Boc protecting group provides stability during synthetic transformations and can be removed to reveal the active amine .

Comparison with Similar Compounds

Structural and Functional Group Comparison

| Compound Name | CAS Number | Substituents | Backbone Chain | Key Structural Features |

|---|---|---|---|---|

| N-Boc-1-fluoro-4-methyl-2-pentanamine | Not provided | Fluoro (C1), methyl (C4), Boc (N) | Pentanamine | Longer chain with distal methyl group |

| (S)-N-Boc-2-fluoro-1-phenylethanamine | 2006278-27-7 | Fluoro (C2), phenyl (C1), Boc (N) | Ethanamine | Aromatic phenyl group at C1 |

| N-Boc-1-fluoro-3-methyl-2-butylamine | 942275-75-4 | Fluoro (C1), methyl (C3), Boc (N) | Butylamine | Shorter chain with proximal methyl |

| (R)-N-Boc-1-fluoro-3-phenyl-2-propylamine | 2089289-03-0 | Fluoro (C1), phenyl (C3), Boc (N) | Propylamine | Phenyl substituent at C3 |

Key Observations

Chain Length and Substituent Placement: this compound has the longest backbone (five carbons) among the listed compounds, which may influence its solubility, steric interactions, or binding properties in synthetic applications. The methyl group at position 4 in the target compound introduces steric hindrance farther from the nitrogen center compared to N-Boc-1-fluoro-3-methyl-2-butylamine (methyl at C3), which may alter its reactivity in nucleophilic substitutions or coupling reactions .

Aromatic vs. Aliphatic Substituents: Compounds such as (S)-N-Boc-2-fluoro-1-phenylethanamine and (R)-N-Boc-1-fluoro-3-phenyl-2-propylamine incorporate phenyl groups, which can enhance rigidity or π-π interactions in molecular systems. The absence of aromaticity in this compound suggests it may be more flexible or suited for non-aromatic target structures .

Fluorine Position: The fluorine atom at C1 in the target compound and N-Boc-1-fluoro-3-methyl-2-butylamine contrasts with (S)-N-Boc-2-fluoro-1-phenylethanamine (fluorine at C2).

Biological Activity

N-Boc-1-fluoro-4-methyl-2-pentanamine is a compound of interest in medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological properties, synthesis, and applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

Key Features:

- N-Boc Group: Provides stability and solubility.

- Fluorine Atom: Enhances lipophilicity and can influence biological activity.

- Amine Functionality: Essential for interaction with biological targets.

Enzymatic Interactions

Recent studies have indicated that this compound may act as a substrate or inhibitor for various enzymes. For instance, it has shown potential in modulating the activity of amine dehydrogenases, which are crucial in amino acid metabolism and neurotransmitter synthesis.

Table 1: Enzyme Activity Data

| Enzyme Type | Activity Level (mU/mg) | Substrate Tested |

|---|---|---|

| Amine Dehydrogenase | 690 | 4-Methyl-2-pentanone |

| Amine Oxidase | 3.4 | 41b |

This data suggests that the compound can participate in biochemical reactions involving amine transformations, highlighting its relevance in metabolic pathways.

Inhibition Studies

This compound has also been investigated for its inhibitory effects on the METTL3 enzyme, which is implicated in various cancers. In vitro assays demonstrated that knockdown of METTL3 led to reduced proliferation of cancer cell lines, indicating the compound's potential role as an anticancer agent.

Case Study: METTL3 Inhibition

- Cell Lines Used: A549, H1299 (lung cancer)

- Outcome: Significant reduction in cell growth upon treatment with N-Boc derivative.

Synthesis and Derivatives

The synthesis of this compound involves several steps including the protection of amines and selective fluorination. The general synthetic route is as follows:

- Protection of Amine: Use of Boc anhydride to protect the amine group.

- Fluorination: Application of fluorinating agents to introduce the fluorine atom at the desired position.

- Deprotection: Removal of the Boc group to yield the final product.

Table 2: Synthetic Route Overview

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Protection | Boc anhydride | 85 |

| Fluorination | Selectfluor or similar agents | 75 |

| Deprotection | Acidic conditions | 90 |

Applications in Drug Development

Due to its biological activities, this compound holds promise for development into therapeutic agents targeting metabolic disorders and cancers. Its ability to modulate enzyme activities suggests potential applications in drug formulations aimed at enhancing metabolic efficiency or inhibiting tumor growth.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.